NVP-CGM097 vs. Nutlin-3a: ~4.7× Higher Potency on Human MDM2 Binding Affinity
NVP-CGM097 demonstrates significantly higher potency for human MDM2 compared to the prototypical MDM2 inhibitor Nutlin-3a. In head-to-head TR-FRET assays, NVP-CGM097 binds human MDM2 with an IC₅₀ of 1.7 nM, whereas Nutlin-3a exhibits an IC₅₀ of 8.0 nM under the same experimental conditions [1]. This represents an approximately 4.7-fold improvement in binding affinity, which translates to lower compound consumption in dose-response experiments and more robust target engagement at reduced concentrations.
| Evidence Dimension | MDM2 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 1.7 nM |
| Comparator Or Baseline | Nutlin-3a: 8.0 nM |
| Quantified Difference | 4.7-fold more potent |
| Conditions | TR-FRET assay; human MDM2 |
Why This Matters
Higher potency reduces compound quantity required per experiment and minimizes potential off-target effects at effective concentrations.
- [1] Holzer P, Masuya K, Furet P, Kallen J, Valat-Stachyra T, Ferretti S, et al. Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors. J Med Chem. 2015;58(16):6348-6358. View Source
